5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22 .
Synthesis Analysis
Cyclohexane-1,3-dione derivatives are key structural precursors for the synthesis of various synthetically significant compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, 1,4-dihydropyridine, and other heterocycles . The synthetic methods for cyclohexane-1,3-dione derivatives have been compiled from different precursors, mainly published in the last two decades .Molecular Structure Analysis
The molecular structure of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione include a molecular weight of 204.22 . Other specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Characterization : A compound structurally related to 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, named 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized and its molecular structure was confirmed using spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Future Directions
Cyclohexane-1,3-dione derivatives, which include 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, have been identified as potential therapeutic agents for non-small-cell lung cancer (NSCLC) . The in silico rational drug design approach has led to the identification of nine lead compounds for NSCLC therapy via c-Met protein targeting .
properties
IUPAC Name |
5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONVYGBSHDIBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342006 | |
Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione | |
CAS RN |
91963-14-3 | |
Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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